molecular formula C11H11BrO2 B1592741 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid CAS No. 149506-16-1

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid

Cat. No. B1592741
M. Wt: 255.11 g/mol
InChI Key: UFECYRKDVGFGLA-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 20-L 4-necked round-bottom flask was placed methanol (5 L), methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate (2175 g, 8.08 mol, 1.00 equiv), followed by the addition of a solution of sodium hydroxide (1623 g, 40.58 mol, 5.02 equiv, 5 M) in water (5 L). The resulting solution was stirred at 80° C. for 3 h, cooled to 30° C. and concentrated under vacuum. The resulting solution was diluted with 10 L of H2O and 8 L of DCM, and then extracted with 2×2 L of dichloromethane. The pH value of the combined aqueous layers was adjusted to 5-6 with hydrogen chloride (6 mol/L). The resulting solution was extracted with 3×4 L of dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was triturated with 1.5 L of hexane and 300 mL of EA. The solids were collected by filtration. The filtrate was concentrated under vacuum and combined with the previous solids to afford 1312 g (crude) of 3-(4-bromophenyl)cyclobutane-1-carboxylic acid as a dark red solid.
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
2175 g
Type
reactant
Reaction Step One
Quantity
1623 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:13][CH:12]([C:14]([O:16]C)=[O:15])[CH2:11]2)=[CH:6][CH:5]=1.[OH-].[Na+]>O>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH:12]([C:14]([OH:16])=[O:15])[CH2:13]2)=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 L
Type
reactant
Smiles
CO
Name
Quantity
2175 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CC(C1)C(=O)OC
Name
Quantity
1623 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 10 L of H2O and 8 L of DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×2 L of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×4 L of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 1.5 L of hexane and 300 mL of EA
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1312 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.